molecular formula C21H19N5O5 B2516978 N-(2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 941977-66-8

N-(2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2516978
CAS No.: 941977-66-8
M. Wt: 421.413
InChI Key: KIJILSMCSFFREL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a potent and selective small-molecule inhibitor of mono-ADP-ribosyltransferase PARP7, also known as TIPARP. This enzyme has been identified as a key negative regulator of the innate immune response and cellular stress pathways. Research has demonstrated that pharmacological inhibition of PARP7 with compounds such as this one can block its enzymatic activity, leading to the stabilization of its substrate, the transcription factor aryl hydrocarbon receptor (AHR). This stabilization promotes AHR-mediated signaling and subsequently restores type I interferon (IFN) signaling in cancer cells. A recent study published in Nature highlighted that PARP7 inhibition exerts a potent antitumor effect by enhancing intracellular innate immune responses, thereby inhibiting tumor cell proliferation and promoting apoptosis. Consequently, this compound is a critical research tool for investigating the role of PARP7 in cancer biology, particularly in the context of reversing the immunosuppressive tumor microenvironment. Its primary research applications are in the fields of immuno-oncology, chemical biology for pathway dissection, and as a lead compound for the development of novel cancer therapeutics targeting the AHR and interferon signaling axes. Further investigations, as cited in resources like PubMed , continue to explore its utility in combination therapies and its effects on various cancer cell types.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-13-22-19(31-24-13)12-26-20(28)14-7-3-5-9-16(14)25(21(26)29)11-18(27)23-15-8-4-6-10-17(15)30-2/h3-10H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJILSMCSFFREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound that integrates oxadiazole and quinazoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A methoxyphenyl group.
  • A quinazoline core with a dioxo group.
  • An oxadiazole ring that contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of oxadiazole and quinazoline exhibit various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound this compound has shown promising results in several studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of oxadiazole derivatives. For instance:

  • In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia) .
Cell LineIC50 (µM)Reference
MCF-70.65
A5491.5
U9370.75

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Flow cytometry studies have shown that the compound can induce apoptosis in cancer cells through activation of the caspase pathway.
  • Inhibition of Cell Proliferation : The compound has been observed to inhibit cell cycle progression in treated cancer cells.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and proliferation such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been assessed for antimicrobial activity. The oxadiazole moiety is known for its effectiveness against various bacterial strains. Preliminary studies suggest that it may exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A recent study investigated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers such as p53 expression and caspase activation .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial properties of similar oxadiazole derivatives revealed their effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of conventional antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against various human tumor cell lines. The National Cancer Institute (NCI) protocols were employed to assess its antitumor activity. The results indicated that the compound exhibits significant cytotoxic effects with mean GI50 (the concentration required to inhibit cell growth by 50%) values demonstrating potent activity against cancer cells.

Case Study: NCI Evaluation

In a study conducted by the NCI, the compound was tested against a panel of approximately sixty cancer cell lines. The results showed promising growth inhibition rates, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, N-(2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has been investigated for its antimicrobial effects. Research indicates that derivatives containing oxadiazole moieties often exhibit notable antibacterial and antifungal activities.

Comparative Antimicrobial Efficacy

A comparative study of various oxadiazole derivatives revealed that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further exploration in antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the oxadiazole ring is believed to enhance biological activity by improving binding affinity to target enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazoline Dione Cores

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Structural Differences: Replaces the 3-methyl-1,2,4-oxadiazolemethyl group with a dichlorophenylmethyl moiety. Functional Impact: The electron-withdrawing chloro groups may reduce solubility compared to the target compound’s methoxy group. This analogue exhibited anticonvulsant activity in prior studies, suggesting the quinazoline dione core is critical for neuroactivity .

Heterocyclic Substituent Variations

  • 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides () Structural Differences: Replaces the 1,2,4-oxadiazole with a thiazolidinedione ring and substitutes the quinazoline with a phenoxy group. Functional Impact: Thiazolidinediones are associated with hypoglycemic activity (e.g., via PPAR-γ activation), whereas oxadiazoles are more often linked to antimicrobial or anti-inflammatory effects. The methoxyphenoxy group in these analogues showed improved glycemic control in mice . Analytical Data: IR peaks at 1667 cm⁻¹ (C=O) and ¹H NMR signals for -OCH₃ (δ 3.8 ppm) align with the target compound’s expected spectral features .

Acetamide Derivatives with Triazole or Isoxazole Moieties

  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () Structural Differences: Uses a triazole ring instead of oxadiazole and a naphthyloxy group instead of quinazoline. The chloro substituent may confer greater lipophilicity than the target’s methoxy group .
  • N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide () Structural Differences: Incorporates an isoxazole ring and dimethylaminobenzyl group. Synthesis: Utilizes acetyl chloride for amide formation, a method applicable to the target compound’s acetamide group .

Analytical Profiling

  • Mass Spectrometry : Molecular networking () could compare the target’s MS/MS fragmentation (e.g., m/z 430.2 in ) with analogues to identify conserved heterocyclic cleavage patterns .
  • NMR : The methoxy signal (δ 3.8 ppm in ) and acetamide NH (δ 9.8 ppm) provide benchmarks for verifying the target’s structure .

Functional and Pharmacological Implications

  • Substituent Effects :
    • Methoxy Group : Enhances solubility and may modulate cytochrome P450 interactions compared to chloro or nitro groups .
    • Oxadiazole vs. Thiazolidinedione : The former improves metabolic stability, while the latter is associated with hypoglycemic activity .
  • Biological Activity Gaps : While and highlight hypoglycemic and anticonvulsant activities in analogues, the target compound’s specific pharmacological profile remains uncharacterized in the provided evidence.

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via multi-step pathways involving condensation of quinazoline derivatives with oxadiazole-containing intermediates. Key steps include:

  • Step 1: Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives under acidic conditions .
  • Step 2: Alkylation of the quinazoline nitrogen with a 3-methyl-1,2,4-oxadiazole-methyl group using reagents like K₂CO₃ in DMF at 60–80°C .
  • Step 3: Acetamide linkage via nucleophilic substitution between the quinazoline intermediate and 2-methoxyphenylacetic acid chloride .
    Optimization Tips:
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) to minimize by-products .
  • Adjust solvent polarity (e.g., DMF vs. acetonitrile) to improve yields in alkylation steps .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR: Identify methoxy (δ ~3.8 ppm), quinazoline carbonyls (δ ~160–170 ppm), and oxadiazole methyl (δ ~2.5 ppm) groups .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C₂₁H₂₁N₅O₅, calculated 423.39 g/mol) with <2 ppm error .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the oxadiazole and quinazoline moieties?

Answer:

  • Oxadiazole Modifications: Synthesize analogs replacing 3-methyl with ethyl or phenyl groups to test steric/electronic effects on bioactivity .
  • Quinazoline Modifications: Introduce substituents at the 6- or 7-position to assess impact on enzymatic inhibition (e.g., COX-2) .
  • Bioassay Design: Use in vitro enzyme inhibition assays (e.g., COX-1/COX-2) and compare IC₅₀ values across derivatives .

Advanced: What methodologies are recommended to elucidate the mechanism of action, particularly for anti-inflammatory activity?

Answer:

  • Molecular Docking: Model interactions with cyclooxygenase (COX-2) using AutoDock Vina; prioritize hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .
  • In Vitro Assays: Measure prostaglandin E₂ (PGE₂) inhibition in LPS-stimulated macrophages .
  • Western Blotting: Quantify COX-2 protein expression levels in treated vs. untreated cells .

Advanced: How should researchers design in vivo studies to validate preclinical efficacy and safety?

Answer:

  • Animal Models: Use carrageenan-induced paw edema (rats) for anti-inflammatory testing; dose at 10–50 mg/kg .
  • Toxicity Screening: Conduct acute toxicity studies in mice (OECD 423) with histopathological analysis of liver/kidney .
  • Pharmacokinetics: Measure plasma half-life via LC-MS/MS after oral administration .

Basic: What challenges arise during purification, and how can they be resolved?

Answer:

  • Challenge: Co-elution of by-products during column chromatography.
  • Solution: Optimize solvent gradients (e.g., 5% methanol in CH₂Cl₂) or switch to preparative HPLC with a phenyl-hexyl column .

Advanced: How can computational modeling guide the optimization of metabolic stability?

Answer:

  • CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., oxadiazole ring) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at metabolically vulnerable positions .

Advanced: How should conflicting data on synthetic yields or bioactivity be addressed?

Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., anhydrous DMF, inert atmosphere) and reagent purity .
  • Bioassay Standardization: Use internal controls (e.g., indomethacin for COX assays) and triplicate measurements .

Advanced: What strategies are effective for improving aqueous solubility without compromising activity?

Answer:

  • Salt Formation: Prepare hydrochloride salts using HCl in dioxane .
  • PEGylation: Attach polyethylene glycol (PEG-400) to the acetamide nitrogen via a carbamate linker .

Advanced: How can researchers investigate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C; monitor degradation via HPLC .
  • Light/Heat Stability: Store samples under ICH Q1B guidelines (UV light, 40°C/75% RH) for 4 weeks .

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